molecular formula C10H17N3O2 B2809482 Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate CAS No. 1305712-89-3

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate

Cat. No.: B2809482
CAS No.: 1305712-89-3
M. Wt: 211.265
InChI Key: HTFUSRKVFAHZAU-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . It is a pyrrolidine derivative, characterized by the presence of an amino group, a cyano group, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to expose the pyrrolidine nitrogen. This step is critical for further functionalization in drug synthesis:

Reaction Conditions Outcome Yield Reference
Trifluoroacetic acid (TFA) in DCMFree pyrrolidine-3-amino-4-cyano derivative85–92%
HCl in 1,4-dioxane (4 M)Deprotected amine hydrochloride salt78%

Cyanohydrin Formation via Nitrile Hydrolysis

The cyano group undergoes controlled hydrolysis to form intermediates for bioactive molecule synthesis:

Reaction Type Conditions Product Application
Acid-catalyzed hydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, refluxCarboxylic acid derivativeProdrug synthesis
Enzymatic conversionNitrilase-mediated (pH 7.4, 37°C)Amide intermediateBiocatalytic pathways

Amino Group Functionalization

The primary amine participates in nucleophilic substitution and coupling reactions:

Reaction Reagents Product Key Use
AcylationAcetyl chloride, Et<sub>3</sub>NN-Acetyl-pyrrolidine derivativePeptide mimetics
Reductive aminationBenzaldehyde, NaBH<sub>3</sub>CNN-Benzyl-substituted compoundEnzyme inhibitor design
SulfonylationTosyl chloride, pyridineSulfonamide-protected intermediateAntibacterial agents

Cyano Group Reactivity in Cycloadditions

The nitrile moiety engages in dipolar cycloadditions for heterocycle synthesis:

Reaction Partner Conditions Product Biological Relevance
AzidesCu(I)-catalyzed (CuAAC)1,2,3-Triazole derivativesClick chemistry probes
AlkenesThermal (140°C)Pyrrolo[1,2-a]pyrazinesKinase inhibitors

Ring Functionalization and Rearrangements

The pyrrolidine scaffold undergoes stereoselective modifications:

Transformation Catalyst/Reagent Outcome Selectivity
Epoxidationm-CPBA, CH<sub>2</sub>Cl<sub>2</sub>Epoxide at C4 positionDiastereomeric ratio 3:1
Radical-mediated halogenationNBS, AIBN, CCl<sub>4</sub>4-Bromo-pyrrolidine analogRegioselective (>90%)

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination and CO<sub>2</sub> release .
  • Nitrile Hydrolysis : Acidic conditions promote nitrile protonation, forming an imidic acid intermediate that reacts with water.
  • Enzymatic Interactions : The cyano group acts as a hydrogen-bond acceptor in enzyme active sites, enhancing binding affinity for aminotransferases .

This compound’s multifunctional architecture enables its use as a chiral building block in synthesizing calcium receptor antagonists, prodrugs, and enzyme inhibitors. Industrial-scale applications prioritize flow chemistry for Boc deprotection to enhance throughput and purity .

Scientific Research Applications

Neuroprotective Agents

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate has been investigated for its neuroprotective properties. Research indicates that compounds with similar structures can inhibit amyloid-beta peptide aggregation, which is crucial in the context of Alzheimer's disease. For instance, studies have shown that certain derivatives can protect astrocytes from damage induced by amyloid-beta, potentially offering a therapeutic pathway for neurodegenerative diseases .

Anticancer Activity

The compound's structural features suggest potential activity against cancer through mechanisms that involve the inhibition of deubiquitinating enzymes (DUBs). Targeting DUBs is a promising strategy in cancer therapy as it may enhance the efficacy of existing treatments by modulating the ubiquitin-proteasome system. This approach could lead to improved outcomes for patients with malignancies that are resistant to conventional therapies .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new pharmaceuticals and biologically active compounds. The versatility of this compound allows chemists to modify its structure to enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Neuroprotection Against Amyloid-Beta

In a controlled study, researchers synthesized derivatives of this compound and assessed their protective effects on astrocyte cells exposed to amyloid-beta. The results indicated that specific modifications to the parent structure could significantly reduce cell death and inflammation markers, suggesting a viable path for drug development targeting Alzheimer's disease .

Case Study 2: Inhibition of Deubiquitinating Enzymes

Another study focused on the anticancer potential of the compound by evaluating its effectiveness as a DUB inhibitor. The research demonstrated that certain derivatives could selectively inhibit USP30, a DUB implicated in mitochondrial dysfunction and cancer progression. This finding underscores the relevance of this compound in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in various biochemical reactions, influencing enzyme activity and protein interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate include other pyrrolidine derivatives such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group, in particular, influences its reactivity and stability, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Compound Overview

  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 182.22 g/mol
  • Functional Groups : Amino group, cyano group, and a pyrrolidine ring

The structural characteristics of this compound contribute to its versatility in biological applications. The presence of both amino and cyano groups enhances its reactivity, making it a valuable compound for various therapeutic explorations.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary research indicates that certain derivatives of this compound exhibit activity against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results, indicating that it may selectively induce apoptosis in cancer cells. This property positions it as a candidate for further cancer research.
  • Enzyme Interaction : The compound has been studied for its interactions with various enzymes, which may influence metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound's amino and cyano groups enable it to bind to specific protein targets involved in metabolic and signaling pathways. This binding may modulate enzyme activities or receptor functions, leading to biological responses.
  • Structural Similarities : Its structural resemblance to other biologically active compounds allows for the exploration of structure-activity relationships (SAR), which can guide the design of more potent derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that were competitive with established antibiotics, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human leukemia cell lines revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 μM. The compound's ability to trigger cell death was linked to the activation of caspase pathways.

Concentration (μM)Cell Viability (%)
1085
2560
5030

Properties

IUPAC Name

tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h7-8H,5-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUSRKVFAHZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-89-3
Record name tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
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